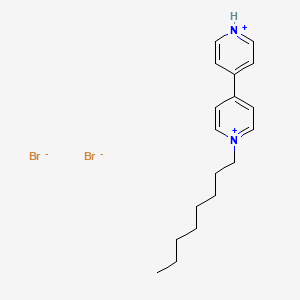

1-Octyl-4,4'-bipyridin-1-ium dibromide

Beschreibung

1-Octyl-4,4'-bipyridin-1-ium dibromide is a viologen derivative characterized by a monoquaternized 4,4′-bipyridyl core with an octyl chain at the N1 position and bromide counterions. Viologens, or 4,4′-bipyridinium salts, are redox-active compounds widely studied for their applications in electrochemistry, supramolecular chemistry, and catalysis . The octyl substituent introduces lipophilicity, enhancing solubility in organic solvents while retaining ionic character due to the bromide ions. Its synthesis involves alkylation of 4,4′-bipyridyl with 1-bromooctane in acetone, yielding the target compound alongside 1,1′-dioctyl-4,4′-bipyridinium dibromide as a byproduct (11% yield) .

Eigenschaften

CAS-Nummer |

39127-11-2 |

|---|---|

Molekularformel |

C18H26Br2N2 |

Molekulargewicht |

430.2 g/mol |

IUPAC-Name |

1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |

InChI |

InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17;;/h8-13,15-16H,2-7,14H2,1H3;2*1H/q+1;;/p-1 |

InChI-Schlüssel |

TWYRQUYFEPAEFB-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Octyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an octyl halide, such as octyl bromide, in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions for an extended period, usually around 22 hours, to ensure complete conversion . The resulting product is then purified through filtration and recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Octyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, leading to the formation of radical cations and neutral species.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.

Cyclocondensation Reactions: The bipyridinium core can react with aromatic diamines to form conjugated oligomers and polymers, which exhibit unique electrochemical properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the bipyridinium core with triethylamine results in the formation of radical cations, while substitution reactions with amines yield N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Octyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of conjugated oligomers and polymers with unique electrochemical properties.

Biology: The bipyridinium core of the compound can interact with biological molecules, making it useful for studying redox processes in biological systems.

Industry: 1-Octyl-4,4’-bipyridin-1-ium dibromide is used in the development of electrochromic devices, which change color in response to an electric current.

Wirkmechanismus

The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium dibromide is primarily based on its redox properties. The bipyridinium core can undergo reversible electron transfer reactions, which are accompanied by changes in the electronic structure and absorption spectra of the compound . These redox processes enable the compound to interact with various molecular targets and pathways, including:

Electrochemical Sensors: The compound can be used as an electroactive material in sensors, where its redox properties facilitate the detection of analytes through changes in current or potential.

Drug Delivery Systems: The redox properties of the compound can be harnessed to design drug delivery systems that release therapeutic agents in response to specific redox conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 1-Octyl-4,4'-bipyridin-1-ium Dibromide and Analogues

Key Observations:

Alkyl Chain Effects: The mono-octyl derivative balances solubility in polar solvents (via bromide ions) and organic media (via the octyl chain). In contrast, 1,1′-dioctyl-4,4′-bipyridinium dibromide is more lipophilic, favoring nonpolar environments .

Counterion Influence :

- Bromide ions in 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide enable strong ionic interactions and columnar π–π stacking (3.493 Å), whereas bulkier anions like PF₆⁻ disrupt such packing . This suggests that 1-Octyl-4,4'-bipyridin-1-ium dibromide may adopt similar ionic lattices, though its flexible chain could limit long-range order.

Synthetic Yields: The mono-octyl compound is the primary product (89%) in its synthesis, while the dioctyl byproduct forms in lower yields (11%) due to competing bis-alkylation .

Crystallographic and Packing Behavior

- 1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide : Crystallizes in an orthorhombic system (a = 18.0776 Å, b = 48.2301 Å, c = 4.5424 Å) with cationic columns stabilized by π–π interactions and intercolumnar C–H⋯N hydrogen bonds (2.546–2.620 Å) . The methylene bridge imposes a rigid, chevron-like geometry.

- 1-Octyl-4,4'-bipyridin-1-ium Dibromide: Expected to exhibit less ordered packing due to the flexible octyl chain, which may disrupt π–π interactions. Its structure likely resembles viologens with mono-alkyl chains, where alkyl groups adopt extended conformations to minimize steric clashes.

Functional and Application Differences

- Redox Activity: Viologens with shorter alkyl chains (e.g., methyl or heptyl) display higher aqueous solubility, favoring electrochemical applications. The octyl derivative’s lipophilicity makes it suitable for nonpolar matrices or ion-pairing systems .

- Supramolecular Chemistry : The methylene-bridged analogue’s rigid structure supports stable columnar assemblies, whereas the octyl compound’s flexibility may enable dynamic aggregation in soft materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.